Benzamide, N-(1-piperidinylthioxomethyl)-

Description

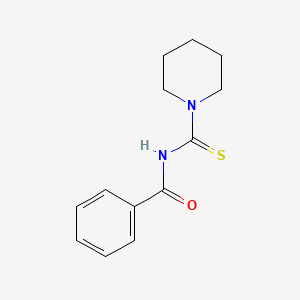

Benzamide, N-(1-piperidinylthioxomethyl)- is a thiourea-derived benzamide compound characterized by a piperidinylthioxomethyl substituent attached to the benzamide nitrogen. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal and synthetic chemistry. This compound belongs to a broader class of benzamide derivatives, many of which exhibit pharmacological activities, such as antimicrobial, antiviral, and insecticidal effects .

Properties

CAS No. |

58415-38-6 |

|---|---|

Molecular Formula |

C13H16N2OS |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

N-(piperidine-1-carbothioyl)benzamide |

InChI |

InChI=1S/C13H16N2OS/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17) |

InChI Key |

VNJFHWMMNGRADW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-piperidinylthioxomethyl)- typically involves the reaction of benzoyl chloride with N-(1-piperidinylthioxomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Benzamide, N-(1-piperidinylthioxomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-piperidinylthioxomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-(1-piperidinylthioxomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-piperidinylthioxomethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with protein function.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N-(1-piperidinylthioxomethyl)benzamide and analogous compounds:

Key Observations :

- Sulfur vs. Oxygen Linkages : Unlike Rip-B (oxygen-based amide), the target compound and its analogs (e.g., ) feature thiourea (-SCONH-) linkages, which may enhance metal-binding capacity or modulate pharmacokinetics.

- Heterocyclic Modifications : The piperidinyl ring in the target compound contrasts with the piperazine in and the furan in , affecting solubility and steric interactions.

- Electron-Withdrawing Groups : The 3-fluoro substituent in may increase metabolic stability compared to the unsubstituted benzamide core.

Key Observations :

- The target compound’s synthesis likely involves a thiourea intermediate, analogous to methods for N-thiomethyl benzimidazoles .

- Rip-B’s high yield (80%) under mild conditions suggests efficient amide coupling, a strategy applicable to the target compound’s synthesis.

Physicochemical Properties

Key Observations :

- The absence of melting point data for the target compound contrasts with Rip-B’s well-characterized profile .

- Fluorinated analogs (e.g., ) may exhibit improved membrane permeability due to fluorine’s electronegativity.

Key Observations :

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including insecticidal and fungicidal properties. This article focuses on the biological activity of Benzamide, N-(1-piperidinylthioxomethyl)-, detailing its synthesis, efficacy against pests and pathogens, and relevant case studies.

Synthesis of Benzamide Derivatives

Benzamide, N-(1-piperidinylthioxomethyl)- is synthesized through a series of chemical reactions involving esterification, cyanation, cyclization, and aminolysis. The structural confirmation of these compounds is typically performed using techniques such as H-NMR, C-NMR, and HRMS. The synthetic pathways often aim to enhance biological activity by modifying structural components based on bioisosterism principles.

Biological Activity Overview

Recent studies have demonstrated that benzamides substituted with various functional groups exhibit promising insecticidal and fungicidal activities. Notably, compounds derived from Benzamide, N-(1-piperidinylthioxomethyl)- have been evaluated for their effectiveness against mosquito larvae and several fungal pathogens.

Insecticidal Activity

The insecticidal activity of benzamide derivatives was assessed through larvicidal assays against mosquito larvae. The results indicate significant larvicidal effects at concentrations as low as 10 mg/L. For instance, compound 7a exhibited a 100% death rate in mosquito larvae at this concentration.

Table 1: Larvicidal Activities of Benzamide Derivatives

| Compound | Concentration (mg/L) | Death Rate (%) |

|---|---|---|

| 7a | 10 | 100 |

| 5 | 10 | 100 |

| 2 | 10 | 100 |

| 1 | 1 | 40 |

| 7h | 10 | 20 |

This table summarizes the larvicidal efficacy of selected benzamide derivatives, highlighting the superior performance of compound 7a .

Fungicidal Activity

In addition to insecticidal properties, these compounds also demonstrate notable fungicidal activity against various fungal pathogens. For example, compound 7h showed a remarkable inhibitory effect (90.5%) against Botrytis cinereal, surpassing the efficacy of standard fungicides like fluxapyroxad.

Table 2: Fungicidal Activities of Benzamide Derivatives

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 7h | Botrytis cinereal | 90.5 |

| 7d | Botrytis cinereal | 66.7 |

| 7e | Botrytis cinereal | 63.1 |

| - | Alternaria solani | 50.0 |

| - | Sclerotinia sclerotiorum | Up to 81.0 |

This table presents the fungicidal activities against key fungal pathogens, showcasing the potential of these benzamides as effective agricultural biopesticides.

Case Studies

Several case studies have highlighted the practical applications of benzamide derivatives in pest control:

- Field Trials : Field trials conducted with compound 7a demonstrated its effectiveness in reducing mosquito populations in targeted areas, providing a viable alternative to conventional insecticides.

- Laboratory Studies : Laboratory assessments indicated that compounds like 7h not only inhibited fungal growth but also reduced spore viability significantly compared to untreated controls.

- Comparative Analysis : Comparative studies with established fungicides revealed that certain benzamide derivatives could outperform traditional agents in specific applications, suggesting their potential for integration into pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.